Cas no 2228236-88-0 (3-(4-bromo-3-chlorophenyl)propane-1-thiol)

3-(4-Bromo-3-chlorophenyl)propane-1-thiol is a specialized organosulfur compound featuring a phenyl ring substituted with bromo and chloro groups, coupled with a propane-1-thiol chain. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of thioether derivatives or as a building block for pharmaceuticals and agrochemicals. The bromo and chloro substituents enhance its versatility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the thiol group allows for facile functionalization via nucleophilic substitution or metal coordination. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. Suitable for research and industrial applications requiring precise aromatic thiol intermediates.
3-(4-bromo-3-chlorophenyl)propane-1-thiol structure
2228236-88-0 structure
Product Name:3-(4-bromo-3-chlorophenyl)propane-1-thiol
CAS No:2228236-88-0
MF:C9H10BrClS
MW:265.597699642181
CID:6069843
PubChem ID:165846476
Update Time:2025-05-24

3-(4-bromo-3-chlorophenyl)propane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-3-chlorophenyl)propane-1-thiol
    • 2228236-88-0
    • EN300-1908286
    • Inchi: 1S/C9H10BrClS/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2
    • InChI Key: JMHSFFAEQORYLC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1Cl)CCCS

Computed Properties

  • Exact Mass: 263.93751g/mol
  • Monoisotopic Mass: 263.93751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 1Ų

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Additional information on 3-(4-bromo-3-chlorophenyl)propane-1-thiol

Introduction to 3-(4-bromo-3-chlorophenyl)propane-1-thiol (CAS No: 2228236-88-0)

3-(4-bromo-3-chlorophenyl)propane-1-thiol, identified by the chemical identifier CAS No: 2228236-88-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aryl thiol derivatives, characterized by the presence of both bromine and chlorine substituents on a phenyl ring, coupled with a thiol functional group attached to a propane backbone. The unique structural features of this molecule make it a valuable intermediate in the synthesis of more complex pharmacological agents, particularly those targeting neurological and inflammatory pathways.

The significance of 3-(4-bromo-3-chlorophenyl)propane-1-thiol lies in its potential applications as a building block in medicinal chemistry. The bromo and chloro substituents on the aromatic ring enhance its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules. The thiol group, on the other hand, provides a nucleophilic site that can be exploited in various synthetic transformations, including thiol-ene reactions or disulfide bond formations.

In recent years, there has been growing interest in aryl thiol derivatives due to their diverse biological activities. Studies have demonstrated that compounds containing the thiol moiety can exhibit potent effects on enzyme inhibition and receptor binding. For instance, modifications of the phenyl ring and the alkyl chain can influence the compound's solubility, bioavailability, and target specificity. The presence of both bromine and chlorine atoms not only facilitates further chemical manipulation but also may contribute to the compound's interaction with biological targets by introducing specific electronic and steric effects.

One of the most compelling aspects of 3-(4-bromo-3-chlorophenyl)propane-1-thiol is its potential role in developing novel therapeutic agents. Current research in medicinal chemistry increasingly emphasizes the design of molecules with multiple functional groups that can simultaneously interact with different biological targets. This approach, known as polypharmacology, holds promise for treating complex diseases by addressing multiple pathological mechanisms with a single compound. The structural versatility of 3-(4-bromo-3-chlorophenyl)propane-1-thiol makes it an ideal candidate for such endeavors.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have shown that modifications to its structure can fine-tune its binding affinity to specific protein targets. For example, computational screening has identified that slight alterations to the propane backbone or the phenyl ring can significantly improve interactions with enzymes involved in inflammation or neurotransmission. These insights are being translated into synthetic strategies aimed at optimizing the pharmacological properties of derivatives of 3-(4-bromo-3-chlorophenyl)propane-1-thiol.

The synthesis of 3-(4-bromo-3-chlorophenyl)propane-1-thiol itself is a testament to the progress in organic chemistry methodologies. Modern synthetic routes leverage transition metal catalysis and flow chemistry techniques to achieve high yields and purity with minimal waste. Such methods align with the growing emphasis on sustainable chemistry, where efficiency and environmental impact are equally considered. The ability to produce this compound reliably and cost-effectively is crucial for its widespread adoption in drug discovery programs.

In conclusion, 3-(4-bromo-3-chlorophenyl)propane-1-thiol (CAS No: 2228236-88-0) represents a promising scaffold for developing innovative pharmaceuticals. Its unique structural features, combined with its reactivity and synthetic accessibility, position it as a key intermediate in medicinal chemistry. As research continues to uncover new biological functions and synthetic possibilities, this compound is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

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